molecular formula C10H9ClF3N3O B1525734 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride CAS No. 1208081-10-0

5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride

Cat. No.: B1525734
CAS No.: 1208081-10-0
M. Wt: 279.64 g/mol
InChI Key: BAFKYHSZPYRFCL-UHFFFAOYSA-N
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Description

5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride is a useful research compound. Its molecular formula is C10H9ClF3N3O and its molecular weight is 279.64 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. It also interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. It also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods. It may degrade under specific conditions, leading to a loss of activity and potential formation of degradation products that could have different biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or anticancer activity, without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including organ damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit or activate metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism, influencing energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular energy production and metabolism .

Biological Activity

5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C10_{10}H9_{9}ClF3_{3}N3_{3}O
  • Molecular Weight : Approximately 273.65 g/mol

The presence of an aminomethyl group and a trifluoromethyl group attached to a phenyl ring enhances its reactivity and potential biological activity. The hydrochloride salt form improves solubility and stability, making it suitable for various applications in medicinal chemistry .

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles, including this compound, exhibit significant anticancer activities. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

For instance, a study demonstrated that certain oxadiazole derivatives displayed IC50_{50} values in the low micromolar range against various cancer cell lines, including breast cancer (T-47D), colon cancer (HCT-116), and prostate cancer (PC-3) . The compound's mechanism of action involves the inhibition of specific kinases associated with cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various substituted 1,2,4-oxadiazoles have shown promising results against bacterial and viral infections. In particular, compounds containing the trifluoromethyl moiety have been noted for their enhanced inhibitory effects against pathogens .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : It has been shown to inhibit enzymes involved in metabolic pathways related to cancer progression.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells.
  • Interaction with Receptors : Preliminary studies suggest potential interactions with receptors involved in cell signaling .

Case Studies

  • Anticancer Activity Evaluation :
    • A study evaluated the antiproliferative effects of several oxadiazole derivatives against a panel of cancer cell lines. The results indicated that some derivatives showed over 90% inhibition at concentrations as low as 10510^{-5} M .
  • Molecular Docking Studies :
    • Molecular docking studies revealed strong binding affinities for certain targets associated with cancer progression, suggesting that modifications to the oxadiazole structure could enhance its efficacy .

Synthesis Methods

The synthesis of this compound typically involves multiple steps optimized for yield and purity. Common methods include:

  • Nucleophilic Substitution Reactions : Utilizing the amino group for further functionalization.
  • Electrophilic Substitutions : Exploiting the reactivity of the oxadiazole ring to introduce additional substituents .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
5-Methyl-1,2,4-oxadiazol-3-amineStructureExhibits different biological activity due to methyl substitution.
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-thiolStructureContains thiol group which may enhance reactivity in certain conditions.
5-Aminophenyl-1,3,4-oxadiazol-2-thiolStructureShows significant antibacterial properties compared to other derivatives.

These compounds differ primarily in their substituents on the oxadiazole ring or phenyl moieties, leading to variations in their biological activities .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole exhibit significant anticancer properties. Studies have shown that these compounds can:

  • Induce apoptosis in cancer cells.
  • Inhibit tumor growth by targeting specific kinases involved in cancer progression.

For instance, a study demonstrated that the compound inhibited PI3K-dependent Akt activation at nanomolar concentrations, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial activities. Compounds similar to 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole have been synthesized and tested against various pathogens. Results indicated:

  • Effective inhibition of bacterial and viral growth.
  • Potential use in developing new antibiotics or antiviral drugs .

Agrochemical Applications

The trifluoromethyl group present in this compound enhances its efficacy in agrochemical formulations. Research has reported that:

  • Compounds containing the oxadiazole structure are effective as pesticides.
  • Several derivatives have been developed for use in protecting crops from pests and diseases.

The incorporation of trifluoromethyl groups has been linked to increased biological activity against a range of agricultural pests.

Synthesis and Optimization

The synthesis of 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride typically involves several steps to optimize yield and purity. Various synthetic strategies have been explored:

  • Nucleophilic substitution reactions facilitated by the amino group.
  • Electrophilic substitutions involving the oxadiazole ring.

These methods are crucial for producing compounds with high biological activity for further testing.

Case Study 1: Anticancer Research

A recent study focused on the effects of 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole on breast cancer cell lines. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM over 48 hours. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of various oxadiazole derivatives, 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
5-Methyl-1,2,4-oxadiazol-3-amineStructureExhibits different biological activity due to methyl substitution.
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-thiolStructureContains a thiol group which may enhance reactivity under certain conditions.
5-Aminophenyl-1,3,4-oxadiazol-2-thiolStructureShows significant antibacterial properties compared to other derivatives.

This table illustrates how variations in substituents can lead to different biological activities and chemical properties.

Properties

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)17-16-9;/h1-4H,5,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFKYHSZPYRFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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